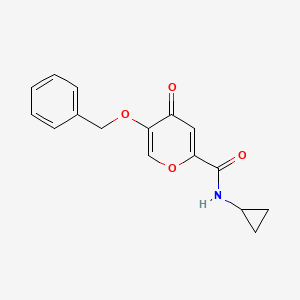

5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide

Description

5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclopropyl group, and a pyran ring with a carboxamide functionality. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

N-cyclopropyl-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13-8-14(16(19)17-12-6-7-12)21-10-15(13)20-9-11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRSFUUHBSALFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the benzyloxy and cyclopropyl groups. The final step involves the formation of the carboxamide functionality.

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2-pyrone and an aldehyde or ketone.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a cyclopropyl halide and a strong base.

Formation of the Carboxamide Functionality: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, converting it to an alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.

Major Products Formed

The major products formed from these reactions include benzaldehyde derivatives, alcohols, substituted pyran derivatives, and complex ring systems.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide exhibit inhibitory effects on Src kinases, which are implicated in various cancers. A study highlighted the design and evaluation of several derivatives, demonstrating their potential as Src kinase inhibitors. The inhibition of this pathway can lead to reduced cancer cell proliferation and metastasis .

Antibiotic Potential

The compound has also been explored for its antibiotic properties. Some studies suggest that derivatives of 5-benzyloxy compounds can be utilized to synthesize cephemcarboxylates, which are known to possess antibacterial activity against a range of pathogens . The mechanism of action may involve disruption of bacterial cell wall synthesis.

Src Kinase Inhibition Study

A notable case study involved the synthesis and evaluation of various 6-substituted derivatives of this compound. These compounds were tested in vitro for their ability to inhibit Src kinase activity. The results indicated that certain modifications enhanced potency, making them promising candidates for further development in cancer therapeutics .

Antibiotic Efficacy Assessment

Another study focused on the antibiotic potential of related compounds derived from this compound. The synthesized cephem derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations. This highlights the potential for developing new antibiotics based on this scaffold .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzyloxy group may facilitate binding through hydrophobic interactions, while the carboxamide functionality can form hydrogen bonds with target molecules. The cyclopropyl group may contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

5-(benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and has similar reactivity in substitution and oxidation reactions.

N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide: This compound shares the cyclopropyl and carboxamide functionalities, making it similar in terms of stability and reactivity.

4-oxo-4H-pyran-2-carboxamide: This compound lacks the benzyloxy and cyclopropyl groups but shares the core pyran ring and carboxamide functionality.

Uniqueness

5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the benzyloxy group enhances its potential for hydrophobic interactions, while the cyclopropyl group provides stability and specificity in binding to molecular targets. This combination makes it a valuable compound for various scientific research applications.

Biological Activity

5-(benzyloxy)-N-cyclopropyl-4-oxo-4H-pyran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H13N1O4

- Molecular Weight : 247.25 g/mol

- CAS Number : 18234-41-8

The structural features, including the benzyloxy and cyclopropyl groups, are crucial for its biological activity.

Recent studies have indicated that this compound exhibits significant inhibitory effects on various biological targets, particularly kinases involved in cancer progression. The compound has been shown to inhibit Src family kinases (SFKs), which are critical for cell proliferation and survival in many cancer types.

Inhibition of Cancer Cell Growth

Research has demonstrated that this compound significantly inhibits the growth of neoplastic cells. In vitro studies using various cell lines, including murine leukemia L1210 and human leukemia K562, revealed that the compound effectively reduced cell viability at concentrations as low as 2.6 µM, with statistical significance (p < 0.05) noted in DNA synthesis inhibition .

Kinase Inhibition

The compound is particularly noted for its role as a Src kinase inhibitor. A study focused on the design and synthesis of novel derivatives found that these compounds exhibited promising inhibitory activity against SFKs, suggesting potential therapeutic applications in oncology . The inhibition of SFKs is critical as these kinases are often overexpressed in tumors, contributing to malignancy.

Case Study 1: In Vitro Efficacy

A study conducted on the effects of this compound on human leukemia cells demonstrated a clear dose-response relationship where increased concentrations led to enhanced cytotoxic effects. The study utilized assays measuring cell proliferation and apoptosis rates, confirming the compound's potential as an anti-cancer agent.

Case Study 2: Structural Activity Relationship (SAR)

In another investigation focusing on SAR, various analogs of this compound were synthesized and tested for their biological activity. The results indicated that modifications to the cyclopropyl moiety significantly affected kinase inhibition potency, underscoring the importance of structural optimization in drug development .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.